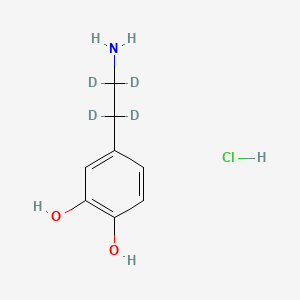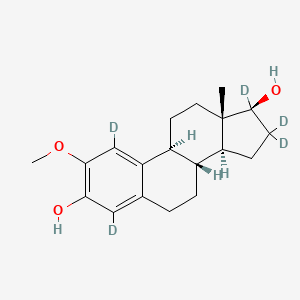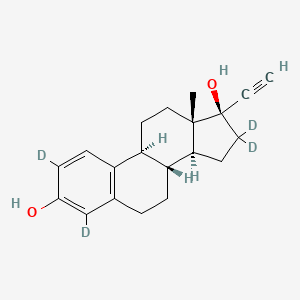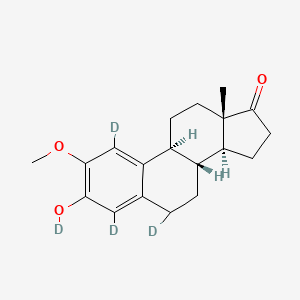
1-(3-Chlorophenyl)piperazine HCl (d8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)piperazine HCl (d8) is a deuterated form of 1-(3-Chlorophenyl)piperazine hydrochloride, a compound known for its use in scientific research and as a metabolite of certain antidepressant medications such as trazodone and nefazodone . The deuterated version, which contains deuterium atoms, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass.
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorophenyl)piperazine HCl (d8) typically involves the following steps:
Chlorination of Diethanolamine: Diethanolamine is reacted with thionyl chloride to produce bis-(2-chloroethyl)amine hydrochloride.
Condensation with 3-Chloroaniline: The resulting bis-(2-chloroethyl)amine hydrochloride is then condensed with 3-chloroaniline to form 1-(3-Chlorophenyl)piperazine hydrochloride.
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)piperazine HCl (d8) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)piperazine HCl (d8) has a wide range of applications in scientific research:
Analytical Chemistry: It is used as an internal standard for quantifying 1-(3-Chlorophenyl)piperazine levels in biological samples using techniques like GC-MS and LC-MS/MS.
Toxicology: It is used in toxicological studies to understand the metabolism and effects of designer drugs and antidepressants.
Wirkmechanismus
1-(3-Chlorophenyl)piperazine HCl (d8) exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor . It acts as an agonist, mimicking the effects of serotonin and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release and receptor activity, affecting mood, appetite, and other behaviors.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)piperazine HCl (d8) is unique due to its deuterated nature, which provides stability and makes it an excellent internal standard. Similar compounds include:
1-(2-Chlorophenyl)piperazine: Another chlorinated piperazine with similar pharmacological properties.
1-(4-Chlorophenyl)piperazine: Differing in the position of the chlorine atom, affecting its receptor binding affinity.
1-(3-Trifluoromethylphenyl)piperazine: Known for its use in combination with other designer drugs.
These compounds share structural similarities but differ in their specific interactions with biological targets and their applications in research.
Eigenschaften
CAS-Nummer |
1313393-63-3 |
|---|---|
Molekularformel |
C10H14Cl2N2 |
Molekulargewicht |
241.18 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2; |
InChI-Schlüssel |
MHXPYWFZULXYHT-HXCXULITSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
13078-15-4 (unlabelled) 1189923-43-0 (base) |
Synonyme |
1-(m-Chlorophenyl)piperazine-d8 HCl; 4-(3-Chlorophenyl)piperazine-d8 HCl; N-(m-Chlorophenyl)piperazine-d8 HCl |
Tag |
Piperazine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)


![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)


![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
